molecular formula C7H8ClNO B13348475 5-Chloro-4-methoxy-2-methylpyridine

5-Chloro-4-methoxy-2-methylpyridine

Cat. No.: B13348475
M. Wt: 157.60 g/mol
InChI Key: BTGYZZYOCQPHOO-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 5-Chloro-2-methoxy-4-methylpyridine
  • 5-Amino-2-chloro-4-methylpyridine

Uniqueness

5-Chloro-4-methoxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

5-chloro-4-methoxy-2-methylpyridine

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3

InChI Key

BTGYZZYOCQPHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)OC

Origin of Product

United States

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